Boc-D-alanine

Catalog No.
S752989
CAS No.
7764-95-6
M.F
C8H15NO4
M. Wt
189.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-alanine

CAS Number

7764-95-6

Product Name

Boc-D-alanine

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1

InChI Key

QVHJQCGUWFKTSE-RXMQYKEDSA-N

SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)OC(C)(C)C
  • Peptides naturally consist of L-amino acids. However, incorporating D-amino acids can lead to unique properties, such as increased stability against enzymatic degradation and altered biological activity.
  • Boc-D-alanine allows researchers to introduce D-alanine into peptides during solid-phase peptide synthesis (SPPS), a common method for creating peptides in the lab.

Design of Peptidomimetics:

  • Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced bioavailability or resistance to proteolysis.
  • By incorporating Boc-D-alanine, researchers can create peptidomimetics with altered conformations and interactions with biological targets.

Studies of Enzyme-Substrate Interactions:

  • Labeling peptides with Boc-D-alanine can be useful for studying enzyme-substrate interactions. The D-amino acid can act as a probe to investigate the stereochemical requirements of the enzyme's active site.

Development of Antimicrobial Agents:

  • Some D-amino acid-containing peptides exhibit antimicrobial activity. Boc-D-alanine can be used to synthesize these peptides and study their mechanisms of action against bacteria and other pathogens.

Protein Engineering:

  • Boc-D-alanine can be incorporated into proteins to investigate the role of specific amino acids in protein folding, stability, and function. This can provide valuable insights into protein engineering strategies.

Boc-D-alanine, also known as N-(tert-Butoxycarbonyl)-D-alanine, is a synthetic derivative of the naturally occurring amino acid D-alanine. It is a crucial building block used in peptide synthesis, particularly for incorporating D-amino acids into peptide sequences []. D-amino acids are the mirror images of the more common L-amino acids found in proteins.

The significance of Boc-D-alanine lies in its ability to create peptides with specific functionalities. D-peptides can have unique properties compared to their L-peptide counterparts, such as increased stability against enzymatic degradation and the ability to interact with different biological targets [].


Molecular Structure Analysis

Boc-D-alanine possesses a distinct molecular structure with key features:

  • Boc Protecting Group: The N-terminus (amino group) of D-alanine is attached to a tert-butoxycarbonyl (Boc) group. This bulky group serves as a protecting group, preventing unwanted reactions at the N-terminus during peptide synthesis [].
  • D-Alanine Backbone: The core structure consists of D-alanine, an amino acid with a central carbon atom bonded to an amine group, a carboxylic acid group, a hydrogen atom, and a methyl group. The chirality of the central carbon is D-configuration, meaning the spatial arrangement of substituent groups is the mirror image of L-alanine [].

This combination allows Boc-D-alanine to act as a protected D-alanine unit that can be incorporated into a peptide chain while keeping the N-terminus free for further manipulation during synthesis [].


Chemical Reactions Analysis

Boc-D-alanine is involved in several key chemical reactions:

  • Peptide Bond Formation: The primary application of Boc-D-alanine is in peptide synthesis. The Boc group is removed under specific conditions (usually acidic) to reveal the free amine group of D-alanine. This amine group can then react with the C-terminus (carboxyl group) of another amino acid to form a peptide bond, linking the two amino acids together []. This process can be repeated to create peptides containing multiple D-amino acid residues.

An example of the peptide bond formation reaction between Boc-D-alanine and another amino acid (H-Gly-OH) is as follows []:

Boc-D-Ala-OH + H-Gly-OH -> Boc-D-Ala-Gly-OH + H2O
  • Boc Deprotection: As mentioned earlier, Boc-D-alanine undergoes deprotection to remove the Boc group and liberate the free amine of D-alanine. This reaction typically involves treatment with an acid, such as trifluoroacetic acid (TFA) [].

Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder [, ].
  • Melting Point: Approximately 128-132 °C [].
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol. Slightly soluble in water [, ].
  • Stability: Stable under dry conditions at room temperature. May decompose upon exposure to moisture or heat [].

Mechanism of Action (Not Applicable)

  • Wear gloves, eye protection, and a lab coat when handling the compound.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines [].

XLogP3

0.9

Other CAS

7764-95-6

Wikipedia

BOC-D-Alanine

Dates

Modify: 2023-08-15

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